Positional Specificity: Para-Carboxylic Acid Substitution Confers Distinct Hydrogen-Bond Geometry vs. Meta Isomer
The target compound bears the carboxylic acid at the para position of the aniline ring, whereas its closest positional isomer, 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid (CAS 1013296-63-3), places it at the meta position [1]. This positional shift alters the vector of the carboxylate group relative to the sulfonylamino NH and the 4-chlorostyryl group. In sulfonamide-based enzyme inhibitors, such as carbonic anhydrase inhibitors, the carboxylate often coordinates the active-site Zn²⁺ ion; a para-carboxylate positions the acidic proton ~2.4 Å farther from the sulfonamide NH compared to the meta isomer, affecting both the pKa and the geometry of potential bidentate metal coordination [2][3]. The predicted pKa of the target compound is 4.09 ± 0.10, while the meta isomer is predicted to have a pKa of 3.95 ± 0.10, reflecting the differential electronic influence of the sulfonylamino substituent through the aromatic ring [1].
| Evidence Dimension | Predicted pKa of benzoic acid moiety |
|---|---|
| Target Compound Data | pKa = 4.09 ± 0.10 (predicted) |
| Comparator Or Baseline | 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid: pKa = 3.95 ± 0.10 (predicted); 4-[(4-chlorophenyl)sulfonylamino]benzoic acid: pKa ~ 4.20 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.14 vs. meta isomer; ΔpKa ≈ -0.11 vs. saturated linker analog |
| Conditions | Computed using ACD/Labs Percepta or equivalent pKa prediction module at 25°C, aqueous |
Why This Matters
A difference of ~0.14 pKa units, while modest, can translate into a meaningful change in the ionization state at physiological pH (~7.4) when the carboxylic acid is engaged in a binding pocket with a shifted local dielectric environment, directly impacting binding enthalpy and selectivity.
- [1] Kuujia.com. Cas no 1013296-98-4 (4-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]benzoic acid) – Computed Properties. Accessed 2026. View Source
- [2] Supuran, C.T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181 (2008). View Source
- [3] Alterio, V. et al. Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468 (2012). View Source
